Mizagliflozine

Vue d'ensemble

Description

La mizagliflozine est un inhibiteur sélectif du cotransporteur sodium-glucose 1 (SGLT1) initialement développé comme traitement potentiel de la constipation chronique . Bien qu'elle ait progressé jusqu'aux essais de phase II chez l'homme, elle n'a pas été approuvée pour un usage médical. Elle a depuis été étudiée pour d'autres applications, notamment l'amélioration du déclin cognitif vasculaire dans la maladie à petits vaisseaux .

Applications De Recherche Scientifique

Mizagliflozin has been investigated for several scientific research applications:

Chronic Constipation: Initially developed as a treatment for chronic constipation.

Vascular Cognitive Impairment: Studies have shown that mizagliflozin can improve vascular cognitive impairment in a mouse model of small vessel disease.

Functional Constipation: Clinical trials have assessed the efficacy and safety of mizagliflozin in patients with functional constipation.

Mécanisme D'action

Target of Action

Mizagliflozin is a novel agent that primarily targets the sodium-dependent glucose transporter 1 (SGLT1) . SGLT1 is responsible for the majority of glucose reabsorption within the kidneys and also plays a significant role in the dietary glucose uptake in the intestine .

Mode of Action

Mizagliflozin acts as a selective inhibitor of SGLT1 . By inhibiting SGLT1, mizagliflozin increases luminal glucose and water in the intestines, which is expected to soften stools and improve constipation . It also participates in improving vascular cognitive impairment in small vessel disease .

Biochemical Pathways

The inhibition of SGLT1 by mizagliflozin affects the glucose reabsorption pathway. Normally, SGLT1 helps in the reabsorption of glucose in the kidneys and the uptake of dietary glucose in the intestines . By inhibiting SGLT1, mizagliflozin disrupts these processes, leading to increased luminal glucose and water in the intestines .

Pharmacokinetics

Mizagliflozin exhibits poor oral absorption, leading to low systemic exposure . After oral administration, most of the mizagliflozin is metabolized in the intestines to its glycoside base, KP232 . If absorbed, mizagliflozin is rapidly cleared from the circulation . The absolute bioavailability of mizagliflozin is only 0.02% .

Result of Action

The inhibition of SGLT1 by mizagliflozin leads to several molecular and cellular effects. It improves vascular cognitive impairment in a mouse model of small vessel disease . It also softens stools and improves constipation . Moreover, it has been shown to improve cardiac function and reduce collagen deposition .

Action Environment

The action, efficacy, and stability of mizagliflozin can be influenced by various environmental factors. For instance, the presence of intestinal flora may affect the metabolism of mizagliflozin . Additionally, the physiological state of the patient, such as the presence of small vessel disease, can influence the efficacy of mizagliflozin .

Analyse Biochimique

Biochemical Properties

Mizagliflozin is a selective inhibitor of SGLT1 . SGLT1 is a protein that participates in the transport of glucose across the cell membrane . Mizagliflozin interacts with this protein, inhibiting its function . This interaction is characterized by the binding of Mizagliflozin to the active site of SGLT1, preventing the transport of glucose .

Cellular Effects

Mizagliflozin has been shown to have various effects on cells. For instance, it has been found to improve vascular cognitive impairment in a mouse model of small vessel disease . It has also been shown to increase the survival rates of IL-1β-treated PC12HS cells .

Molecular Mechanism

The molecular mechanism of Mizagliflozin involves its binding to SGLT1, inhibiting the transport of glucose . This results in a decrease in intracellular glucose levels, which can have various effects on cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Mizagliflozin has been shown to have a short half-life when administered intravenously (0.23 h) or orally (1.14 h) in rats . This suggests that Mizagliflozin is rapidly cleared from the circulation if absorbed .

Dosage Effects in Animal Models

The effects of Mizagliflozin in animal models vary with different dosages

Metabolic Pathways

Mizagliflozin is involved in the metabolic pathway of glucose transport . It interacts with the SGLT1 protein, which is a key player in this pathway . The inhibition of SGLT1 by Mizagliflozin can affect metabolic flux and metabolite levels .

Transport and Distribution

Mizagliflozin is poorly absorbed when administered orally, leading to low systemic exposure . If absorbed, Mizagliflozin is rapidly cleared from the circulation .

Subcellular Localization

Given its role as an SGLT1 inhibitor, it is likely to be localized at the cell membrane where SGLT1 is typically found .

Méthodes De Préparation

La synthèse de la mizagliflozine implique plusieurs étapes, notamment la formation de son aglycone, le KP232, dans l'intestin. Le composé est mal absorbé lorsqu'il est administré par voie orale, ce qui entraîne une faible exposition systémique

Analyse Des Réactions Chimiques

La mizagliflozine subit diverses réactions chimiques, notamment le métabolisme en son aglycone, le KP232, dans l'intestin. Dans le plasma, le KP232 et son glucuronide sont prédominants . Les réactifs et conditions courants utilisés dans ces réactions comprennent des processus enzymatiques dans l'intestin et le foie. Les principaux produits formés à partir de ces réactions sont le KP232 et son glucuronide.

Applications de la recherche scientifique

La this compound a été étudiée pour plusieurs applications de recherche scientifique :

Constipation chronique : Initialement développée comme traitement de la constipation chronique.

Déclin cognitif vasculaire : Des études ont montré que la this compound peut améliorer le déclin cognitif vasculaire dans un modèle murin de maladie à petits vaisseaux.

Constipation fonctionnelle : Des essais cliniques ont évalué l'efficacité et l'innocuité de la this compound chez les patients souffrant de constipation fonctionnelle.

Mécanisme d'action

La this compound exerce ses effets en inhibant le cotransporteur sodium-glucose 1 (SGLT1), ce qui augmente le glucose et l'eau dans la lumière intestinale . Cette inhibition conduit à une amélioration des mouvements intestinaux chez les patients souffrant de constipation fonctionnelle. Les cibles moléculaires et les voies impliquées comprennent le transporteur SGLT1 dans l'intestin.

Comparaison Avec Des Composés Similaires

La mizagliflozine est unique parmi les inhibiteurs du SGLT1 en raison de son inhibition sélective du SGLT1 sans effets significatifs sur le SGLT2. Des composés similaires comprennent :

Phlorizine : Un inhibiteur non sélectif du SGLT qui affecte également le SGLT2.

Sotagliflozine : Un inhibiteur double du SGLT1/2.

LIK066 : Actuellement en essais cliniques pour le traitement de l'obésité.

La sélectivité de la this compound pour le SGLT1 la rend particulièrement utile pour les applications où l'inhibition du SGLT2 n'est pas souhaitée.

Propriétés

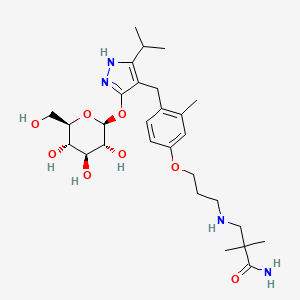

IUPAC Name |

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHMKLEOJAVMQ-TXKDOCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666843-10-3 | |

| Record name | Mizagliflozin [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIZAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.